Cas no 1248209-70-2 (3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline)

3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline 化学的及び物理的性質
名前と識別子
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- 3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline
- 3-Methyl-4-(5-propan-2-yltetrazol-1-yl)aniline
- Benzenamine, 3-methyl-4-[5-(1-methylethyl)-1H-tetrazol-1-yl]-
- 3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline
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- インチ: 1S/C11H15N5/c1-7(2)11-13-14-15-16(11)10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3
- InChIKey: DTMAIXUUNDLRBU-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC(=CC=2C)N)C(C(C)C)=NN=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 69.6
3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151119-2.5g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 2.5g |
$1680.0 | 2023-05-26 | ||
Enamine | EN300-151119-0.05g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 0.05g |
$719.0 | 2023-05-26 | ||
Enamine | EN300-151119-0.5g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 0.5g |
$823.0 | 2023-05-26 | ||
Enamine | EN300-151119-0.25g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 0.25g |
$789.0 | 2023-05-26 | ||
Enamine | EN300-151119-5.0g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 5g |
$2485.0 | 2023-05-26 | ||
Enamine | EN300-151119-50mg |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 50mg |
$719.0 | 2023-09-27 | ||
Enamine | EN300-151119-2500mg |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 2500mg |
$1680.0 | 2023-09-27 | ||
Enamine | EN300-151119-0.1g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 0.1g |
$755.0 | 2023-05-26 | ||
Enamine | EN300-151119-1.0g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-151119-10.0g |
3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline |
1248209-70-2 | 10g |
$3683.0 | 2023-05-26 |
3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylaniline 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-methyl-4-5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-ylanilineに関する追加情報
Compound CAS No. 1248209-70-2: 3-Methyl-4-(5-(Propan-2-Yl)-1H-1,2,3,4-Tetrazol-1-Yl)Aniline
CAS No. 1248209-70-2 refers to the compound known as 3-methyl-4-(5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl)aniline, a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tetrazole ring fused with an aniline moiety and substituted with a methyl and isopropyl group. The combination of these functional groups makes it a versatile molecule for research and development in the fields of organic synthesis and drug discovery.
The synthesis of 3-methyl-4-(5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves multi-step reactions, often starting with the preparation of the tetrazole ring. Recent advancements in synthetic chemistry have enabled more efficient routes to construct such heterocycles, leveraging techniques such as click chemistry and transition metal catalysis. These methods not only improve yield but also enhance the purity of the final product, which is critical for downstream applications.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. The tetrazole moiety is known for its ability to act as a bioisostere for other nitrogen-containing heterocycles, making it a valuable component in drug design. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For instance, researchers have reported that derivatives of this compound exhibit selective inhibition against certain kinases, suggesting its role in targeted therapy.
Beyond pharmacology, 3-methyl-4-(5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yli)aniline has also found applications in materials science. Its aromatic stability and functional group versatility make it a candidate for use in organic electronics and advanced materials. For example, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) due to their ability to modulate electronic properties through substitution patterns.
Recent research has also focused on understanding the environmental impact and biodegradation pathways of this compound. As industries increasingly prioritize sustainability, evaluating the eco-friendliness of chemical compounds becomes crucial. Studies indicate that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to optimize its synthesis and application processes to minimize ecological footprint.
In conclusion, CAS No. 124820970-based compounds like 3-methyl-N-N-N-trimethyl benzeneamine derivatives represent a promising class of molecules with diverse applications across multiple disciplines. Their structural flexibility and functional group reactivity make them invaluable tools for researchers aiming to develop innovative solutions in medicine and materials science.
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